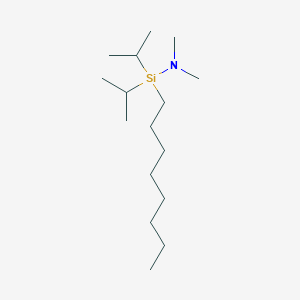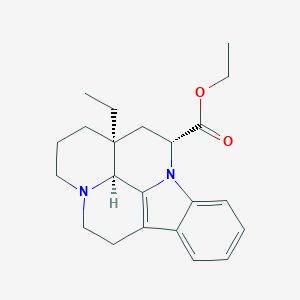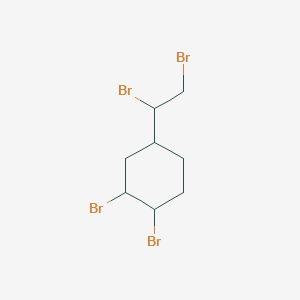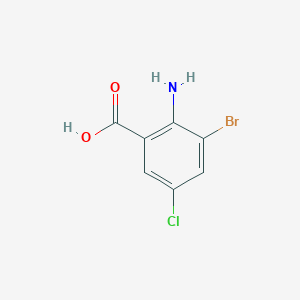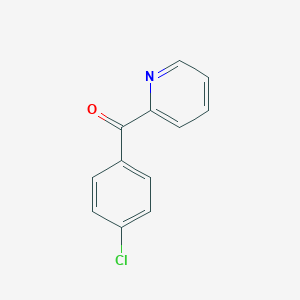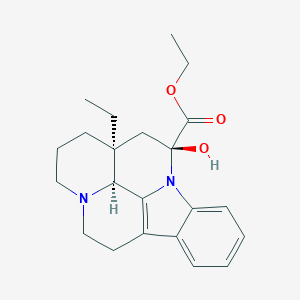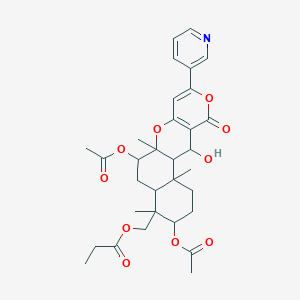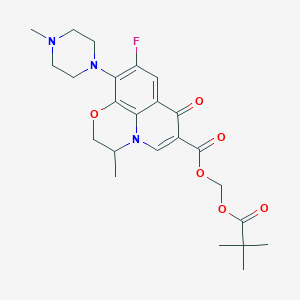
Opome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Opome is a chemical compound that is gaining popularity in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Opome is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Opome has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular function and behavior.
Biochemische Und Physiologische Effekte
Opome has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to induce apoptosis (programmed cell death) in cancer cells. Opome has also been shown to have neuroprotective effects, as well as to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
Opome has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be easily modified for use in various applications. However, there are also limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on Opome, including its use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of Opome, as well as its potential applications in various fields.
In conclusion, Opome is a promising chemical compound that has potential applications in various fields. Its unique properties and potential for use in drug delivery systems and the development of new materials make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Opome is synthesized through a series of chemical reactions that involve the conversion of a precursor molecule into the final product. The synthesis method is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Opome has been studied extensively in scientific research due to its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. Opome has also been studied for its potential use in drug delivery systems, as well as in the development of new materials for use in electronics and energy storage.
Eigenschaften
CAS-Nummer |
150871-00-4 |
|---|---|
Produktname |
Opome |
Molekularformel |
C24H30FN3O6 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C24H30FN3O6/c1-14-12-32-21-18-15(10-17(25)19(21)27-8-6-26(5)7-9-27)20(29)16(11-28(14)18)22(30)33-13-34-23(31)24(2,3)4/h10-11,14H,6-9,12-13H2,1-5H3 |
InChI-Schlüssel |
CCFRFJQUCAZPTP-UHFFFAOYSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OCOC(=O)C(C)(C)C |
Synonyme |
ofloxacin pivaloyloxymethyl ester OPOME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



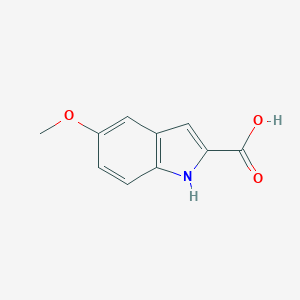
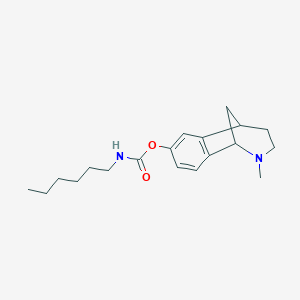
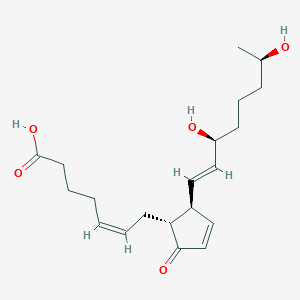
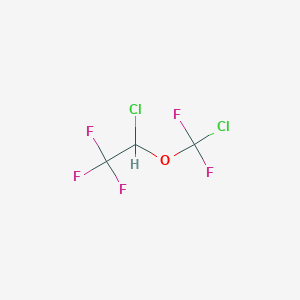
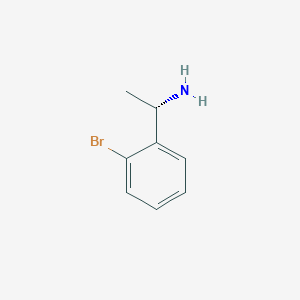
![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

